(2S)-2-amino-2-(4-chlorophenyl)-3,3,3-trifluoropropanoic acid
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Overview
Description
(2S)-2-amino-2-(4-chlorophenyl)-3,3,3-trifluoropropanoic acid: is a synthetic organic compound characterized by its unique structural features, including an amino group, a chlorophenyl group, and a trifluoropropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the appropriate precursors. One common approach is the reaction of 4-chlorophenylacetic acid with trifluoromethylating agents under controlled conditions. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply.
Chemical Reactions Analysis
(2S)-2-amino-2-(4-chlorophenyl)-3,3,3-trifluoropropanoic acid: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding amides or nitro compounds.
Reduction: The trifluoropropanoic acid moiety can undergo reduction to yield corresponding alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide and amines are employed, with reaction conditions varying based on the desired product.
Major Products Formed:
Amides and nitro compounds from oxidation reactions.
Alcohols and amines from reduction reactions.
Various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as metabolic disorders and neurological conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2S)-2-amino-2-(4-chlorophenyl)-3,3,3-trifluoropropanoic acid: is compared with other similar compounds, such as:
2-Amino-2-(4-chlorophenyl)acetic acid: Similar structure but lacks the trifluoropropanoic acid moiety.
2-Amino-2-(2-chlorophenyl)acetic acid: Different position of the chlorine atom on the phenyl ring.
(2-amino-5-chlorophenyl)(4-fluorophenyl)methanone: Contains additional fluorophenyl group.
The uniqueness of this compound lies in its trifluoropropanoic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H7ClF3NO2 |
---|---|
Molecular Weight |
253.60 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-chlorophenyl)-3,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C9H7ClF3NO2/c10-6-3-1-5(2-4-6)8(14,7(15)16)9(11,12)13/h1-4H,14H2,(H,15,16)/t8-/m0/s1 |
InChI Key |
JXBAPZFXMKLAJK-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@](C(=O)O)(C(F)(F)F)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)(C(F)(F)F)N)Cl |
Origin of Product |
United States |
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